molecular formula C19H14N2O2 B5700820 1-allyl-3,3'-biindole-2,2'(1H,1'H)-dione

1-allyl-3,3'-biindole-2,2'(1H,1'H)-dione

Cat. No.: B5700820
M. Wt: 302.3 g/mol
InChI Key: DBGVQTITFOESHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-3,3'-biindole-2,2'(1H,1'H)-dione is a biindole derivative characterized by two indole moieties linked at the 3- and 3'-positions, with an allyl group substituted at the 1-position of one indole unit. The compound’s structure combines the π-conjugated biindole core, which is known for its redox activity and applications in organic electronics, with the reactive allyl group, enabling further functionalization via alkylation or cycloaddition reactions .

Properties

IUPAC Name

3-(2-hydroxy-1-prop-2-enylindol-3-yl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c1-2-11-21-15-10-6-4-8-13(15)17(19(21)23)16-12-7-3-5-9-14(12)20-18(16)22/h2-10,23H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGVQTITFOESHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C1O)C3=C4C=CC=CC4=NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196544
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Research Challenges and Opportunities

  • Synthetic Optimization : The low yield (19%) of ester-functionalized biindoles suggests that allylated variants may require tailored catalysts (e.g., Cu(OAc)₂/Na₂S₂O₈ ) or microwave-assisted methods for improved efficiency.
  • Functionalization Potential: The allyl group’s reactivity positions this compound as a scaffold for drug discovery or materials science, unlike adamantyl- or phenyl-substituted analogs.

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